Phenol, 4,4'-(1-ethyl-2-methylethylene)di-, threo-
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Overview
Description
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phenol groups connected by a 1-ethyl-2-methylethylene bridge. Its distinct chemical properties make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong base and elevated temperatures, to facilitate the substitution of hydrogen atoms on the aromatic ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: Used as an antioxidant in various industrial applications.
Uniqueness
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
20576-53-8 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[(2R,3R)-3-(4-hydroxyphenyl)pentan-2-yl]phenol |
InChI |
InChI=1S/C17H20O2/c1-3-17(14-6-10-16(19)11-7-14)12(2)13-4-8-15(18)9-5-13/h4-12,17-19H,3H2,1-2H3/t12-,17+/m0/s1 |
InChI Key |
PYYFTORPKDTZJF-YVEFUNNKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)O)[C@@H](C)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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